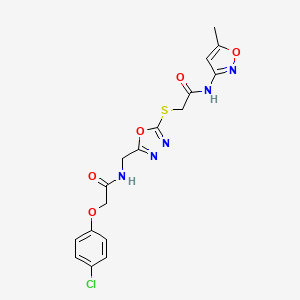

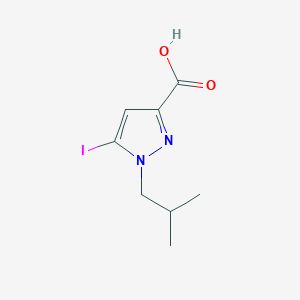

![molecular formula C12H7BrF3N3O B2666011 3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 675188-61-1](/img/structure/B2666011.png)

3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have significant biological activity .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives has been reported using a Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst to avoid the debromination reaction .Molecular Structure Analysis

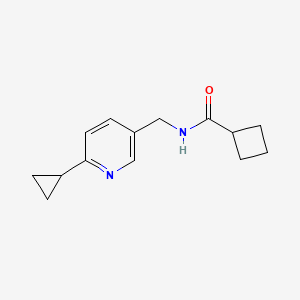

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a six-membered ring containing three nitrogen atoms . The specific compound “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” would have additional functional groups attached to this core, including a bromo group, a furan-2-yl group, a methyl group, and a trifluoromethyl group .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . This reaction allows for the arylation (heteroarylation) of the pyrazolo[1,5-a]pyrimidine core .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific functional groups attached to the pyrazolo[1,5-a]pyrimidine core . Unfortunately, specific information about the physical and chemical properties of “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” was not found in the search results.Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, which include “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used to treat multi-resistant illnesses with distinct mechanisms of action .

Synthesis of 2-Substituted 3-Furfurals

“3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” has been used in the preparation of 2-substituted 3-furfurals . This indicates its potential use in organic synthesis .

Synthesis of 5,6-Dehydronorcantharidins

This compound has also been used in the synthesis of 5,6-dehydronorcantharidins . This suggests its potential application in the synthesis of complex organic molecules .

Urease Inhibitors

The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” could be used in the development of urease inhibitors .

Design and Development of New Materials

The structure and properties of the investigated compound offer valuable insights for synthetic organic chemists to design and develop new materials involving 1,2,4-triazole systems . This suggests that “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” could be used in the design and development of new materials .

Mécanisme D'action

While the specific mechanism of action for “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is not mentioned in the search results, similar compounds have been found to have biological activity. For example, PHTPP, a pyrazolo[1,5-a]pyrimidine derivative, has been found to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .

Orientations Futures

The future directions for research on “3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications . For example, the Suzuki–Miyaura cross-coupling reaction used in their synthesis could be optimized or modified to improve yields or create new derivatives .

Propriétés

IUPAC Name |

3-bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N3O/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUAJNVPQHEQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

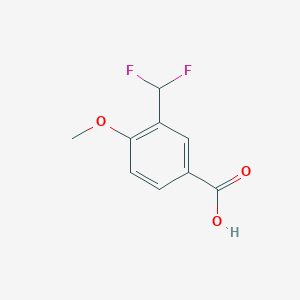

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)

![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide](/img/structure/B2665941.png)

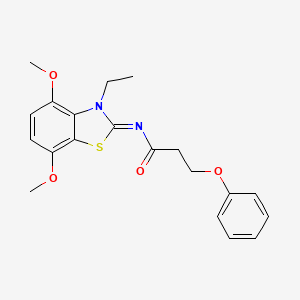

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)

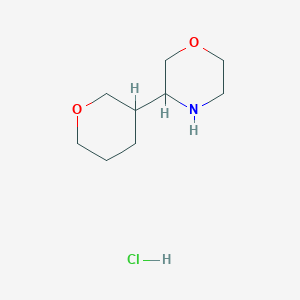

![1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2665947.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)